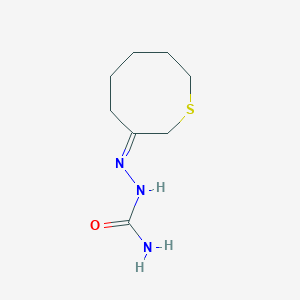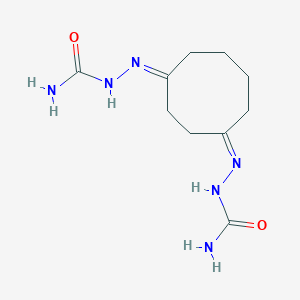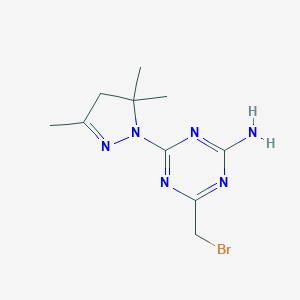![molecular formula C15H14O3S3 B296083 Ethyl 2-[2-(4-methoxyphenyl)-2-thioxoethylidene]-1,3-dithiole-4-carboxylate](/img/structure/B296083.png)
Ethyl 2-[2-(4-methoxyphenyl)-2-thioxoethylidene]-1,3-dithiole-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-[2-(4-methoxyphenyl)-2-thioxoethylidene]-1,3-dithiole-4-carboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a yellow crystalline powder that is soluble in organic solvents and has a molecular weight of 386.5 g/mol.
作用機序
The mechanism of action of Ethyl 2-[2-(4-methoxyphenyl)-2-thioxoethylidene]-1,3-dithiole-4-carboxylate is not fully understood. However, it is believed that the compound acts by modulating the activity of various enzymes and signaling pathways in the cell. In cancer cells, Ethyl 2-[2-(4-methoxyphenyl)-2-thioxoethylidene]-1,3-dithiole-4-carboxylate has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression. By inhibiting HDACs, Ethyl 2-[2-(4-methoxyphenyl)-2-thioxoethylidene]-1,3-dithiole-4-carboxylate can induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects
The biochemical and physiological effects of Ethyl 2-[2-(4-methoxyphenyl)-2-thioxoethylidene]-1,3-dithiole-4-carboxylate are still under investigation. However, preliminary studies have shown that the compound can modulate the activity of various enzymes and signaling pathways in the cell. In animal models, Ethyl 2-[2-(4-methoxyphenyl)-2-thioxoethylidene]-1,3-dithiole-4-carboxylate has been shown to reduce inflammation and inhibit the growth of cancer cells.
実験室実験の利点と制限
One of the main advantages of using Ethyl 2-[2-(4-methoxyphenyl)-2-thioxoethylidene]-1,3-dithiole-4-carboxylate in lab experiments is its unique electronic properties. The compound can be used as a building block for the synthesis of novel organic semiconductors and conducting polymers that can be used in various electronic devices. Another advantage of Ethyl 2-[2-(4-methoxyphenyl)-2-thioxoethylidene]-1,3-dithiole-4-carboxylate is its potential anticancer and anti-inflammatory properties, which make it a promising candidate for the development of new drugs.
One of the limitations of using Ethyl 2-[2-(4-methoxyphenyl)-2-thioxoethylidene]-1,3-dithiole-4-carboxylate in lab experiments is its low solubility in water. This can make it difficult to work with in aqueous environments. Another limitation is the lack of understanding of the compound's mechanism of action, which makes it challenging to optimize its use in various applications.
将来の方向性
There are several future directions for the study of Ethyl 2-[2-(4-methoxyphenyl)-2-thioxoethylidene]-1,3-dithiole-4-carboxylate. One direction is to further investigate the compound's potential applications in material science and organic electronics. The unique electronic properties of Ethyl 2-[2-(4-methoxyphenyl)-2-thioxoethylidene]-1,3-dithiole-4-carboxylate make it a promising candidate for the development of high-performance electronic devices.
Another direction is to investigate the compound's mechanism of action in cancer and inflammation. Understanding how Ethyl 2-[2-(4-methoxyphenyl)-2-thioxoethylidene]-1,3-dithiole-4-carboxylate modulates the activity of enzymes and signaling pathways in the cell can lead to the development of new drugs with improved efficacy and fewer side effects.
Conclusion
Ethyl 2-[2-(4-methoxyphenyl)-2-thioxoethylidene]-1,3-dithiole-4-carboxylate is a chemical compound that has potential applications in various fields such as material science, organic electronics, and medicinal chemistry. The compound's unique electronic properties and potential anticancer and anti-inflammatory properties make it a promising candidate for the development of new electronic devices and drugs. Further research is needed to fully understand the compound's mechanism of action and optimize its use in various applications.
合成法
The synthesis of Ethyl 2-[2-(4-methoxyphenyl)-2-thioxoethylidene]-1,3-dithiole-4-carboxylate involves the reaction of 4-methoxybenzaldehyde and 1,3-dithiole-2-thione in the presence of ethyl cyanoacetate and piperidine as a catalyst. The reaction takes place in ethanol under reflux conditions, and the product is isolated by filtration and recrystallization. The yield of the product is around 70-80%, and the purity can be confirmed by spectroscopic methods such as NMR and IR.
科学的研究の応用
Ethyl 2-[2-(4-methoxyphenyl)-2-thioxoethylidene]-1,3-dithiole-4-carboxylate has been extensively studied for its potential applications in various fields such as material science, organic electronics, and medicinal chemistry. In material science, this compound has been used as a building block for the synthesis of novel organic semiconductors that can be used in the fabrication of organic field-effect transistors (OFETs). The unique electronic properties of Ethyl 2-[2-(4-methoxyphenyl)-2-thioxoethylidene]-1,3-dithiole-4-carboxylate make it an excellent candidate for the development of high-performance OFETs.
In organic electronics, this compound has been used as a dopant for the synthesis of conducting polymers that can be used in the fabrication of organic solar cells (OSCs). The incorporation of Ethyl 2-[2-(4-methoxyphenyl)-2-thioxoethylidene]-1,3-dithiole-4-carboxylate into the polymer matrix can enhance the charge transport properties of the material, leading to improved device performance.
In medicinal chemistry, Ethyl 2-[2-(4-methoxyphenyl)-2-thioxoethylidene]-1,3-dithiole-4-carboxylate has been studied for its potential anticancer and anti-inflammatory properties. The compound has been shown to inhibit the growth of cancer cells and reduce inflammation in animal models. The mechanism of action of Ethyl 2-[2-(4-methoxyphenyl)-2-thioxoethylidene]-1,3-dithiole-4-carboxylate in these applications is still under investigation.
特性
分子式 |
C15H14O3S3 |
|---|---|
分子量 |
338.5 g/mol |
IUPAC名 |
ethyl (2Z)-2-[2-(4-methoxyphenyl)-2-sulfanylideneethylidene]-1,3-dithiole-4-carboxylate |
InChI |
InChI=1S/C15H14O3S3/c1-3-18-15(16)13-9-20-14(21-13)8-12(19)10-4-6-11(17-2)7-5-10/h4-9H,3H2,1-2H3/b14-8- |
InChIキー |
HUGHRCWQVBHRIB-ZSOIEALJSA-N |
異性体SMILES |
CCOC(=O)C1=CS/C(=C/C(=S)C2=CC=C(C=C2)OC)/S1 |
SMILES |
CCOC(=O)C1=CSC(=CC(=S)C2=CC=C(C=C2)OC)S1 |
正規SMILES |
CCOC(=O)C1=CSC(=CC(=S)C2=CC=C(C=C2)OC)S1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



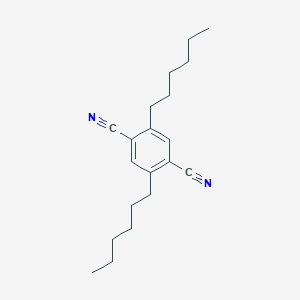
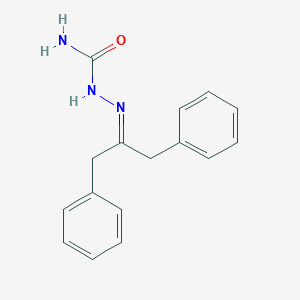
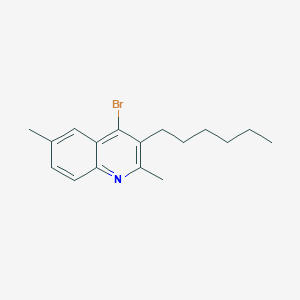
![3-[5-(2,5-Dimethylphenyl)-1,3,4-oxadiazol-2-yl]acrylic acid](/img/structure/B296004.png)
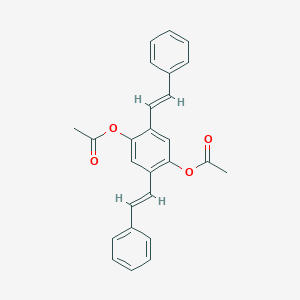
![3-[(6-Bromohexyl)oxy]-4-methoxybenzaldehyde](/img/structure/B296008.png)
![4-{[(4-Tert-butylphenyl)sulfonyl]methyl}benzaldehyde](/img/structure/B296010.png)
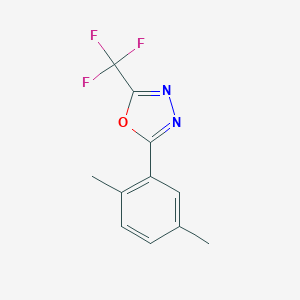
![4-[[3-(Trifluoromethyl)phenyl]sulfonylmethyl]benzaldehyde](/img/structure/B296012.png)
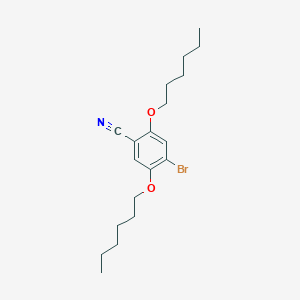
![2-Methyl-8-({10-[(2-methyl-8-quinolinyl)oxy]decyl}oxy)quinoline](/img/structure/B296019.png)
